Cas no 1217739-04-2 (trans-Carboxy Glimepiride)

trans-Carboxy Glimepiride Chemical and Physical Properties
Names and Identifiers
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- trans-4-[[[[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic acid
- trans-Carboxy Glimepiride
- 4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 4-[[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-
- Carboxyglimepiride
- 4-(3-((4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol
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- Inchi: 1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
- InChI Key: MMZLACCSCMGVHL-UHFFFAOYSA-N
- SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])N([H])C(N1C(C(C([H])([H])C([H])([H])[H])=C(C([H])([H])[H])C1([H])[H])=O)=O)(N([H])C(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C(=O)O[H])C([H])([H])C1([H])[H])=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 988
- XLogP3: 2.6
- Topological Polar Surface Area: 170
trans-Carboxy Glimepiride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | SYB73904-10 mg |
Trans-carboxy glimepiride |
1217739-04-2 | 10mg |
$1,950.00 | 2023-01-02 | ||
Biosynth | SYB73904-25 mg |
Trans-carboxy glimepiride |
1217739-04-2 | 25mg |
$3,656.25 | 2023-01-02 | ||
Biosynth | SYB73904-1 mg |
Trans-carboxy glimepiride |
1217739-04-2 | 1mg |
$375.00 | 2023-01-02 | ||
Biosynth | SYB73904-5 mg |
Trans-carboxy glimepiride |
1217739-04-2 | 5mg |
$1,218.75 | 2023-01-02 | ||
1PlusChem | 1P0201JA-1mg |
trans-carboxy Glimepiride |
1217739-04-2 | ≥95% | 1mg |
$264.00 | 2023-12-25 |
trans-Carboxy Glimepiride Related Literature
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on trans-Carboxy Glimepiride
Introduction to trans-Carboxy Glimepiride (CAS No: 1217739-04-2)
trans-Carboxy Glimepiride, identified by the Chemical Abstracts Service Number (CAS No) 1217739-04-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the sulfonylurea class of drugs, which are widely recognized for their efficacy in the management of type 2 diabetes mellitus. The structural modification of glimepiride, specifically the introduction of a trans-carboxy group, imparts unique pharmacological properties that make it a subject of extensive research and development.
The trans-Carboxy Glimepiride molecule exhibits a distinct chemical structure that distinguishes it from its parent compound, glimepiride. The trans-carboxy moiety influences the compound's solubility, bioavailability, and metabolic pathways, making it a promising candidate for therapeutic applications. Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action.
In recent years, there has been growing interest in developing novel derivatives of sulfonylureas that enhance glycemic control while minimizing side effects. The trans-Carboxy Glimepiride derivative has shown potential in preclinical studies to exhibit improved receptor binding affinity and prolonged duration of action compared to conventional sulfonylureas. This has been attributed to the trans-carboxy group's ability to stabilize the active conformation of the molecule, thereby enhancing its interaction with ATP-sensitive potassium channels (KATP) in pancreatic beta cells.
One of the most compelling aspects of trans-Carboxy Glimepiride is its potential to address issues associated with hyperglycemia without causing excessive hypoglycemia. This is particularly important for patients with type 2 diabetes who are at risk of hypoglycemic episodes due to the overstimulation of insulin secretion by traditional sulfonylureas. Studies have demonstrated that trans-Carboxy Glimepiride can modulate insulin release in a glucose-dependent manner, reducing the risk of hypoglycemia while effectively lowering blood glucose levels.
The pharmacokinetic profile of trans-Carboxy Glimepiride has also been extensively studied. Unlike its parent compound, which has a relatively short half-life, trans-Carboxy Glimepiride exhibits prolonged systemic exposure, allowing for less frequent dosing and improved patient compliance. This extended half-life is attributed to the enhanced metabolic stability conferred by the trans-carboxy group, which resists degradation by enzymes such as cytochrome P450 enzymes.
From a biochemical perspective, the trans-Carboxy Glimepiride molecule interacts with specific residues on the ATP-sensitive potassium channel through hydrogen bonding and hydrophobic interactions. The trans-carboxy group plays a crucial role in optimizing these interactions, thereby enhancing insulin secretion. Additionally, this modification reduces binding to off-target receptors, minimizing potential side effects such as weight gain and hypoglycemia.
Recent clinical trials have provided valuable insights into the therapeutic potential of trans-Carboxy Glimepiride. Patients treated with this derivative have shown significant improvements in glycemic control without an increase in hypoglycemic episodes compared to placebo groups. These findings support the hypothesis that structural modifications can enhance drug efficacy while reducing adverse effects.
The synthesis of trans-Carboxy Glimepiride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize these processes, making it feasible to produce larger quantities for clinical use. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to introduce the trans-carboxy group with high selectivity and enantiocontrol.
The future prospects for trans-Carboxy Glimepiride are promising, with ongoing research aimed at further refining its pharmacological properties and exploring new therapeutic applications. Combination therapies involving trans-Carboxy Glimepiride with other antidiabetic agents may offer synergistic benefits in managing complex cases of diabetes mellitus. Additionally, investigating its potential role in other metabolic disorders beyond diabetes is an area of active interest.
In conclusion,trans-Carboxy Glimepiride (CAS No: 1217739-04-2) represents a significant advancement in the treatment of type 2 diabetes mellitus due to its improved pharmacological profile compared to conventional sulfonylureas. The unique structural feature—the trans-carboxy group—enhances receptor binding affinity, prolongs duration of action, and reduces hypoglycemic risks. As research continues to uncover new applications and refine synthetic methodologies,trans-Carboxy Glimepiride is poised to play a crucial role in future therapeutic strategies for metabolic disorders.
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